molecular formula C22H30O5 B12319281 (2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate

Cat. No.: B12319281
M. Wt: 374.5 g/mol
InChI Key: NUUWPMNNBHROPI-UHFFFAOYSA-N
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Description

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[112104,9]hexadec-1(16)-enyl) acetate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tricyclic core: This is typically achieved through a series of cyclization reactions.

    Introduction of functional groups: Hydroxyl and acetate groups are introduced through specific reactions such as esterification and hydroxylation.

    Final modifications: Adjustments to the methylidene and other substituents are made to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Functional groups can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxy-5,5,9-trimethyl-14-methylene-10,15-dioxotricyclo[11.2.1.04,9]hexadec-1(16)-en-6-yl acetate): A closely related compound with slight structural variations.

    Shikoccin: Another compound with a similar tricyclic structure but different functional groups.

Uniqueness

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate stands out due to its unique combination of functional groups and tricyclic structure, which confer specific biological activities and chemical reactivity not found in other similar compounds.

This detailed article provides a comprehensive overview of (2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[112104,9]hexadec-1(16)-enyl) acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

(2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate

InChI

InChI=1S/C22H30O5/c1-12-14-6-7-18(25)22(5)17(11-16(24)15(10-14)20(12)26)21(3,4)9-8-19(22)27-13(2)23/h10,14,16-17,19,24H,1,6-9,11H2,2-5H3

InChI Key

NUUWPMNNBHROPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(C2C1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C

Origin of Product

United States

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